molecular formula C9H11BO5 B8206282 Benzoic acid, 4-borono-2-ethoxy- CAS No. 851335-10-9

Benzoic acid, 4-borono-2-ethoxy-

Cat. No.: B8206282
CAS No.: 851335-10-9
M. Wt: 209.99 g/mol
InChI Key: VWIFXHUGYAGNJM-UHFFFAOYSA-N
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Description

Benzoic acid, 4-borono-2-ethoxy- (IUPAC: 4-borono-2-ethoxybenzoic acid) is a boronic acid derivative of benzoic acid featuring a borono (-B(OH)₂) group at the 4-position and an ethoxy (-OCH₂CH₃) substituent at the 2-position. This compound combines the aromatic carboxylic acid framework with functional groups that confer unique physicochemical and biochemical properties. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry (e.g., protease inhibitors), and materials science.

Properties

IUPAC Name

4-borono-2-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-2-15-8-5-6(10(13)14)3-4-7(8)9(11)12/h3-5,13-14H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIFXHUGYAGNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302879
Record name Benzoic acid, 4-borono-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851335-10-9
Record name Benzoic acid, 4-borono-2-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851335-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-borono-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of benzoic acid, 4-borono-2-ethoxy-, typically involves the electrophilic trapping of an organometallic reagent with a boric ester . One common method is the reaction of an aryl halide with a boronic ester in the presence of a palladium catalyst, which facilitates the formation of the boronic acid derivative. Industrial production methods often employ similar routes but on a larger scale, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Benzoic acid, 4-borono-2-ethoxy-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: It participates in electrophilic aromatic substitution reactions, particularly in the meta position due to the electron-withdrawing nature of the boronic acid group.

    Suzuki–Miyaura Coupling: This is a prominent reaction where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, aryl halides, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 4-borono-2-ethoxy-, has numerous applications in scientific research:

    Chemistry: It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Boronic acids, including this compound, are used in the design of enzyme inhibitors and sensors due to their ability to form reversible covalent bonds with diols and other functional groups.

    Medicine: Boronic acid derivatives have shown potential in medicinal chemistry, including anticancer, antibacterial, and antiviral activities.

    Industry: This compound is used in the production of various materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-borono-2-ethoxy-, involves its ability to form reversible covalent bonds with target molecules. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . In biological systems, it can interact with enzymes and other proteins, modulating their activity through reversible covalent bonding .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table compares key structural analogs of 4-borono-2-ethoxybenzoic acid, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties CAS Number References
4-Borono-2-ethoxybenzoic acid 4-B(OH)₂, 2-OCH₂CH₃, 1-COOH C₉H₁₁BO₅ 225.99 Cross-coupling, drug design Not available Inferred
4-Borono-benzoic acid 4-B(OH)₂, 1-COOH C₇H₇BO₄ 165.94 Suzuki reactions, enzyme inhibition 5467-74-3
2-Ethoxybenzoic acid 2-OCH₂CH₃, 1-COOH C₉H₁₀O₃ 166.18 Pharmaceutical intermediates 134-11-2
4-(Ethoxycarbonyl)phenylboronic acid 4-B(OH)₂, 1-COOCH₂CH₃ C₉H₁₁BO₄ 210.00 Synthetic intermediates 4334-88-7
4-Bromo-2-fluoro-3-methoxybenzoic acid 4-Br, 2-F, 3-OCH₃, 1-COOH C₈H₆BrFO₃ 261.04 Agrochemicals, materials 194804-92-7

Key Differences and Implications

Borono Group Position and Reactivity: The 4-borono substitution in the target compound enables participation in cross-coupling reactions, similar to 4-borono-benzoic acid. In 4-(ethoxycarbonyl)phenylboronic acid, the borono group is adjacent to an ester, which may alter electronic properties and reduce nucleophilicity compared to the free carboxylic acid in the target compound .

Ethoxy vs. Methoxy Substituents :

  • Replacing the ethoxy group with methoxy (e.g., in 4-bromo-2-fluoro-3-methoxybenzoic acid) reduces lipophilicity (logP decreases by ~0.5), impacting bioavailability. Ethoxy derivatives generally exhibit better membrane permeability in drug design .

Biological Activity: Boronic acids like 4-borono-benzoic acid are protease inhibitors, but the addition of an ethoxy group in the target compound could modulate selectivity. For example, in bortezomib (a proteasome inhibitor), boronic acid is critical for binding, while substituents influence pharmacokinetics .

Synthetic Utility :

  • The ethoxy group in 2-ethoxybenzoic acid is often used as a directing group in electrophilic substitution reactions. In the target compound, this group may facilitate regioselective functionalization of the aromatic ring .

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